(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate
Overview
Description
®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(benzyl)pyrrolidin-3-ylcarbamate
- tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate
- tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate
Uniqueness
®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate is unique due to the specific positioning of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different binding affinities and selectivities compared to its analogs .
Biological Activity
(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological systems.
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 205.25 g/mol
- CAS Number : 1416450-63-9
Synthesis
The synthesis of this compound involves standard organic chemistry techniques, typically utilizing a combination of amine and carbamate reactions. The compound can be synthesized through the reaction of (R)-tert-butyl pyrrolidin-3-amine with 3-methylbenzoyl chloride or similar derivatives in the presence of a base.
Pharmacological Evaluations
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. Tests against various bacterial strains have shown promising results, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to known antibiotics.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures stimulated by lipopolysaccharides (LPS), indicating potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound. In models of neurodegeneration, it showed a capacity to reduce neuronal cell death and promote cell survival, possibly through modulation of apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
A study conducted by Mandewale et al. (2015) evaluated several pyrrolidine derivatives, including this compound, against a panel of bacterial and fungal pathogens. The compound exhibited MIC values ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation into the anti-inflammatory properties, the compound was tested on RAW 264.7 macrophages. Results indicated that it significantly reduced nitric oxide production and inhibited iNOS expression, suggesting that it may act through pathways involving cyclooxygenase inhibition .
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease highlighted the neuroprotective effects of this compound. Treatment led to improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neurodegenerative disease management .
Data Summary Table
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)18-16(20)21-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAXKIZYRUIFE-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121462 | |
Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-94-0 | |
Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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